Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)
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Overview
Description
Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI) is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of quinoxaline derivatives with azides in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for tetrazolo[1,5-a]quinoxalin-4(5H)-one are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-4-ones.
Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Quinoxalin-4-ones
Reduction: Various reduced derivatives of the tetrazole ring
Substitution: Substituted quinoxaline derivatives
Scientific Research Applications
Tetrazolo[1,5-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the unique structural features of the tetrazoloquinoxaline ring system .
Comparison with Similar Compounds
- s-Triazolo[4,3-a]quinoxaline
- Imidazo[1,5-a]quinoxaline
- Pyrrolo[1,2-a]quinoxaline
Comparison: Tetrazolo[1,5-a]quinoxalin-4(5H)-one is unique due to its tetrazole ring fused to a quinoxaline system, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of interactions with molecular targets, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, synthesis routes, and potential therapeutic applications.
Chemical Structure and Properties
Tetrazolo[1,5-a]quinoxalin-4(5H)-one features a fused tetrazole and quinoxaline ring system, which contributes to its unique chemical properties. The compound's structure allows for various modifications that can enhance its biological activity.
Anticancer Properties
Research has demonstrated that tetrazolo[1,5-a]quinoxalin-4(5H)-one exhibits significant anticancer activity. In a study comparing various derivatives, it was found that certain compounds within this class showed higher inhibitory effects on tumor cell lines than the standard chemotherapeutic agent doxorubicin. The IC50 values for these derivatives were notably lower than 100 μg/mL, indicating potent activity against cancer cells while remaining non-cytotoxic to normal cells .
Table 1: Anticancer Activity of Tetrazolo[1,5-a]quinoxalin-4(5H)-one Derivatives
Compound | Cell Line Tested | IC50 (μg/mL) | Comparison with Doxorubicin |
---|---|---|---|
1 | A375 (Melanoma) | <100 | More effective |
2 | MCF-7 (Breast) | <100 | More effective |
3 | HeLa (Cervical) | <100 | More effective |
Antimicrobial Activity
Tetrazolo[1,5-a]quinoxalin-4(5H)-one has also shown promising antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The dual activity as an anticancer and antimicrobial agent highlights its potential in therapeutic applications .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which tetrazolo[1,5-a]quinoxalin-4(5H)-one exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain kinases involved in cell signaling pathways, thus impacting cellular proliferation and survival. Additionally, the compound may act as an antagonist at excitatory amino acid receptors, influencing neurotransmission and potentially offering neuroprotective effects .
Case Studies
Several case studies have explored the efficacy of tetrazolo[1,5-a]quinoxalin-4(5H)-one in various biological contexts:
- Study on Cancer Cell Lines : A comprehensive evaluation of multiple derivatives showed that modifications at specific positions on the quinoxaline core significantly influenced their anticancer potency. Some derivatives demonstrated enhanced selectivity towards cancer cells while maintaining low toxicity to normal cells.
- Antimicrobial Efficacy : In vitro studies revealed that derivatives of tetrazolo[1,5-a]quinoxalin-4(5H)-one exhibited varying degrees of antimicrobial activity against clinically relevant strains, suggesting potential for development into therapeutic agents against resistant bacterial infections.
Properties
Molecular Formula |
C8H5N5O |
---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
9aH-tetrazolo[1,5-a]quinoxalin-4-one |
InChI |
InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4,6H |
InChI Key |
IZDKQLMSLIULMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C3=NN=NN23)C=C1 |
Origin of Product |
United States |
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